Butein 4'-glucoside

Description

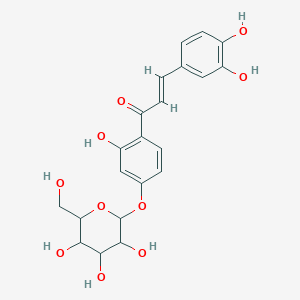

Butein 4'-glucoside (α,3,2′,4′-tetrahydroxy-2′-O-β-D-glucopyranosylchalcone) is a chalcone glycoside derived from the aglycone butein, a polyphenolic compound characterized by a chalcone backbone (two aromatic rings linked by a three-carbon α,β-unsaturated ketone).

Natural Sources: this compound is found in plants such as Bidens pilosa () and contributes to the yellow pigmentation in Cosmos species alongside sulfuretin 6-glucoside . It is also identified in Coreopsis tinctoria, where it coexists with okanin-4'-glucoside, another chalcone glycoside .

Biological Significance: While butein itself exhibits neuroprotective, antioxidant, and anti-aging properties via modulation of SIRT1/ADAM10 signaling and ROS scavenging (), the glucosylated form may alter these effects. For example, glycosylation can influence cellular uptake or enzymatic interactions, as seen in other flavonoid glycosides .

Properties

Molecular Formula |

C21H22O10 |

|---|---|

Molecular Weight |

434.4 g/mol |

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-1-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one |

InChI |

InChI=1S/C21H22O10/c22-9-17-18(27)19(28)20(29)21(31-17)30-11-3-4-12(15(25)8-11)13(23)5-1-10-2-6-14(24)16(26)7-10/h1-8,17-22,24-29H,9H2/b5-1+ |

InChI Key |

QMVODIKHHIRSGI-ORCRQEGFSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Glycosyltransferase-Mediated Catalysis

Enzymatic synthesis using glycosyltransferases (GTs) represents a highly specific and efficient method for producing this compound. A novel phloretin-2'-glycosyltransferase (MdP2′GT) from Malus domestica (apple) has demonstrated broad substrate specificity, enabling the glycosylation of chalcones such as isoliquiritigenin and butein. This enzyme utilizes uridine diphosphate glucose (UDPG) as the sugar donor, transferring the glucose moiety to the 4'-hydroxyl group of butein with high regioselectivity.

The recombinant MdP2′GT, expressed in Pichia pastoris, exhibits optimal activity at pH 7.5 and 30°C, with a kinetic efficiency () of 1.2 × 10⁴ M⁻¹s⁻¹ for butein. The enzyme’s ability to avoid byproduct formation—a common issue in bacterial GTs—makes it particularly advantageous for industrial-scale production.

Table 1: Enzymatic Conditions for this compound Synthesis

Heterologous Expression Systems

The production of MdP2′GT in P. pastoris involves codon optimization and glycosylation engineering to enhance enzyme stability. Post-translational modifications, including N-linked glycosylation at Asn77, 95, 132, and 195, contribute to the enzyme’s molecular mass of 70.7 kDa and its thermostability. Deglycosylation experiments using PNGase F reduced the mass to 53.9 kDa, confirming the role of glycosylation in structural integrity.

Chemical Synthesis Approaches

Direct Glycosylation Reactions

Chemical synthesis of this compound typically employs Koenigs-Knorr or Schmidt trichloroacetimidate methods. These approaches require protecting group strategies to ensure regioselectivity at the 4'-position. For example, selective protection of the 3'- and 5'-hydroxyl groups using tert-butyldimethylsilyl (TBDMS) ethers allows glucose attachment at the 4'-OH.

Table 2: Key Parameters in Chemical Synthesis

Challenges in Chemical Routes

Chemical methods often face limitations such as low yields (≤68%) and the need for toxic solvents (e.g., dichloromethane). Additionally, the removal of protecting groups necessitates harsh conditions, which may degrade the chalcone backbone.

Biosynthetic Pathways in Plants

In Vivo Biosynthesis in Dahlia spp.

This compound is a key intermediate in the biosynthesis of yellow pigments in Dahlia flowers. Chalcone 4'-glucosyltransferase (Ch4'GT) catalyzes the transfer of glucose from UDPG to butein, forming this compound, which is subsequently malonylated or sophorosylated.

Table 3: Enzymes in Dahlia Butein Pathway

Correlation with Pigmentation

HPLC analyses of nine Dahlia cultivars revealed a strong correlation () between this compound levels and yellow color intensity (b* value). This underscores the compound’s role in floral pigmentation and its potential as a biomarker for breeding programs.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Butein 4’-glucoside may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not well-documented. Major products formed from these reactions would depend on the specific reaction type.

Scientific Research Applications

Chemical Properties and Structure

Butein 4'-glucoside is characterized by its unique glycosylation, which enhances its solubility and bioactivity compared to non-glycosylated counterparts. Its chemical structure allows it to interact with various biological pathways, making it a subject of interest in pharmacological research. Below is a comparative table showcasing this compound alongside related compounds:

| Compound | Structure Type | Key Biological Activity | Unique Features |

|---|---|---|---|

| Butein | Chalcone | Antioxidant, anti-cancer | Directly inhibits aromatase |

| Licochalcone A | Chalcone | Antioxidant, anti-inflammatory | Found in licorice; potent against cancer cells |

| Phloretin | Dihydrochalcone | Antioxidant | Known for its role in plant defense mechanisms |

| Coreopsin | Glycosylated Chalcone | Antioxidant | Found specifically in Coreopsis species |

| This compound | Glycosylated Chalcone | Antioxidant, anti-inflammatory, anticancer | Enhanced solubility and bioactivity |

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have demonstrated that this compound can scavenge free radicals and reduce oxidative damage in cells. Its antioxidant capacity is attributed to the presence of hydroxyl groups that donate electrons to neutralize free radicals.

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These effects suggest its potential use in treating inflammatory diseases.

Anticancer Potential

Recent studies have highlighted this compound's anticancer properties, particularly against ovarian cancer cells. It has been observed to induce cell cycle arrest and apoptosis through mechanisms involving the regulation of key proteins such as p27^kip1 and FoxO3a. These findings position this compound as a promising candidate for cancer therapy.

Applications in Plant Biology

This compound plays a significant role in plant biology, particularly in the biosynthesis of flavonoids. It is involved in the coloration of flowers and fruits due to its contribution to yellow pigmentation. The presence of chalcone 4'-glucosyltransferase enzymes facilitates the glycosylation process necessary for the accumulation of this compound in various plant species.

Case Studies

- Antioxidant Activity : A study demonstrated that this compound effectively reduced lipid peroxidation levels in human liver cells exposed to oxidative stress, highlighting its protective role against cellular damage.

- Anti-inflammatory Study : In an experimental model of inflammation, administration of this compound significantly decreased paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

- Cancer Research : In vitro assays using ovarian cancer cell lines revealed that this compound inhibited cell proliferation by inducing apoptosis at concentrations as low as 10 µM.

Mechanism of Action

The exact mechanism by which Butein 4’-glucoside exerts its effects remains an active area of study. It likely involves interactions with molecular targets and specific pathways, but detailed information is scarce.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Butein 4'-glucoside, we compare its structural features, sources, and bioactivities with analogous compounds.

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Bioactivity and Mechanisms

- However, glycosylation may reduce direct radical scavenging efficacy compared to the aglycone, as seen in luteolin glucosides .

- Pigmentation Role : this compound contributes to yellow petal coloration in Cosmos spp., similar to anthocyanin glucosides in red wines (). This contrasts with sulfuretin 6-glucoside, an aurone glycoside that also impacts flower color .

- Metabolic Stability: Glycosylation often prolongs half-life by resisting degradation. For example, formononetin glucoside in chickpea sprouts shows delayed metabolism compared to its aglycone .

Pharmacological Potential

- Neuroprotection : Butein (aglycone) mitigates amyloid-beta toxicity in C. elegans models of Alzheimer’s disease via SKN-1 signaling . The glucoside form may require hydrolysis to exert similar effects, a common limitation for glycosides.

- Antidiabetic Effects : Butein improves survival in high-glucose-diet models through SKN-1 and DAF-16 pathways . Glycosylation could modulate its absorption in the gut, as observed in quercetin glucosides .

Q & A

Q. What validation steps confirm this compound’s role in miRNA pathways?

- Methodology :

qRT-PCR : Quantify miR-146a and miR-34a levels in treated vs. untreated cells.

Luciferase Reporters : Clone miRNA binding sites into vectors to confirm targeting.

Rescue Experiments : Co-treat with miRNA inhibitors (antagomirs) to reverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.